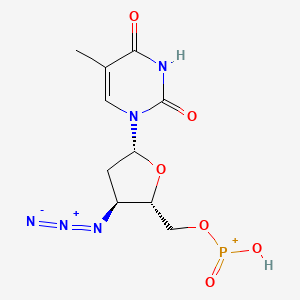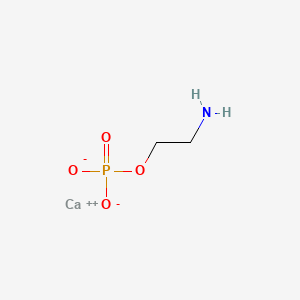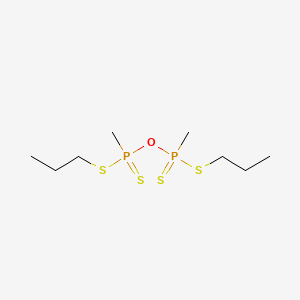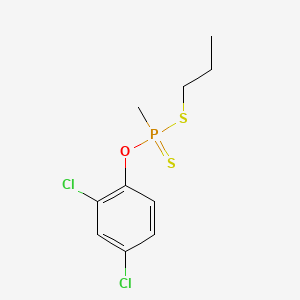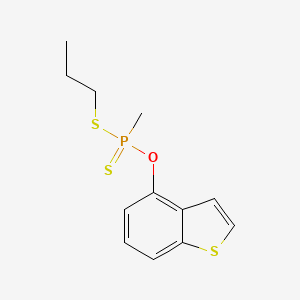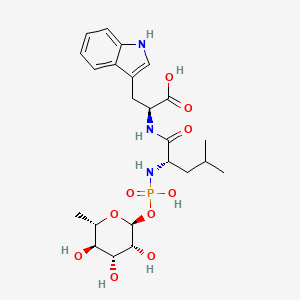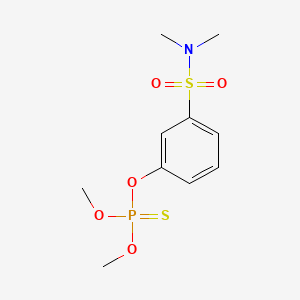
3-(Aminomethyl)pyridine
概要
説明
3-(Aminomethyl)pyridine, also known as 3-Picolylamine, is a chemical compound with the molecular formula C6H9N2 and a molecular weight of 109.1485 . It is a colorless to light yellow liquid .
Synthesis Analysis
The synthesis of 3-(Aminomethyl)pyridine involves the use of 3-cyanopyridine as a raw material. The process involves hydrogenation in the presence of a Raney nickel catalyst . Another method involves a one-pot reaction of 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage of the N–N bond .Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)pyridine is based on a pyridine ring with an aminomethyl group attached at the 3-position .Physical And Chemical Properties Analysis
3-(Aminomethyl)pyridine is a colorless to light yellow liquid with a melting point of -21°C and a boiling point of 73-74°C at 133.3Pa. It has a refractive index (n 20D) of 1.5510 and a relative density of 1.0620. It is insoluble in water but soluble in alcohol, ether, and benzene .科学的研究の応用
Synthesis of Metal Complexes
3-(Aminomethyl)pyridine can be used to prepare metal complexes . It has been used in the synthesis of solid metal complexes of Cu (II), Ni (II), Fe (III), Co (II), Mn (II) and Cd (II) with DHA Schiff base ligand derived from Dehydroacetic acid . These complexes have been characterized by various spectroscopic techniques and found to be biologically active .
Biological Studies
The metal complexes synthesized using 3-(Aminomethyl)pyridine have been investigated for various biological activities. These include anti-bacterial, antifungal, antioxidant, and anticancer activity . This makes 3-(Aminomethyl)pyridine an important compound in the field of medicinal chemistry.
Synthesis of Derivatives
3-(Aminomethyl)pyridine is used in the synthesis of various derivatives. For example, it is used in the synthesis of 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol and 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol . These derivatives can have different properties and applications, expanding the utility of 3-(Aminomethyl)pyridine.
Rubefacient Applications
3-(Aminomethyl)pyridine finds its application as a rubefacient . Rubefacients are substances that irritate the skin and cause the blood vessels to dilate, increasing blood flow in the area. This can be used for relieving pain and inflammation.
Solvent Properties
3-(Aminomethyl)pyridine is fully miscible in water and soluble in chloroform, ethyl acetate, and methanol . This makes it a useful solvent in various chemical reactions.
Synthesis of Other Pyridine Derivatives
3-(Aminomethyl)pyridine can also be used in the synthesis of other pyridine derivatives such as 4-(Aminomethyl)pyridine and 2-(Aminomethyl)pyridine . These derivatives can have different properties and applications, further expanding the utility of 3-(Aminomethyl)pyridine.
Safety and Hazards
将来の方向性
3-(Aminomethyl)pyridine has been used in the development of perovskite solar cells. A reactive surface engineering approach based on a simple post-growth treatment of 3-(Aminomethyl)pyridine on top of a perovskite thin film has been reported. This treatment has led to a power conversion efficiency of over 25% .
作用機序
Target of Action
3-(Aminomethyl)pyridine, also known as 3-Picolylamine, is a versatile compound used in the synthesis of pharmaceuticals, agricultural chemicals, and numerous polymers . .
Mode of Action
It is known that the compound is used in the synthesis of various pharmaceuticals and agricultural chemicals
Pharmacokinetics
Its physical and chemical properties such as its solubility in chloroform, ethyl acetate, and methanol , and its density of 1.062 g/mL at 25 °C may influence its bioavailability.
Result of Action
It is known to be used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals , suggesting that its action results in the formation of these compounds.
Action Environment
It is known to be sensitive to air , suggesting that exposure to air may affect its stability and, consequently, its action and efficacy.
特性
IUPAC Name |
pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOUGSFASVGDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044424 | |
| Record name | 3-(Aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyridine | |
CAS RN |
3731-52-0 | |
| Record name | 3-Pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Aminomethyl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinemethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LA41942J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-(Aminomethyl)pyridine?
A1: 3-(Aminomethyl)pyridine has a molecular formula of C₆H₈N₂ and a molecular weight of 108.15 g/mol.
Q2: What are the key spectroscopic characteristics of 3-(Aminomethyl)pyridine?
A2: 3-(Aminomethyl)pyridine can be characterized by various spectroscopic techniques, including:
- NMR spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and purity assessment. []
- IR spectroscopy: The presence of characteristic functional groups like primary amines and pyridines can be identified by specific absorption bands in the IR spectrum. [, , , ]
Q3: How does 3-(Aminomethyl)pyridine perform under various conditions, impacting its applications?
A3: 3-(Aminomethyl)pyridine exhibits stability across a range of conditions, proving beneficial for applications like:
- Coordination polymers: Serving as a ligand to form stable coordination polymers with various metal ions, exhibiting interesting structural motifs and properties. [, , , ]
- Perovskite solar cells: Improving the stability and efficiency of perovskite solar cells by modifying the perovskite film surface. [, , ]
- Organic synthesis: Participating in reactions as a reagent or intermediate due to its reactivity towards various electrophiles. [, , ]
Q4: Does 3-(Aminomethyl)pyridine exhibit catalytic properties?
A4: While 3-(Aminomethyl)pyridine itself may not be a direct catalyst, it plays a crucial role in synthesizing catalytically active compounds:
- Heteronuclear hexacyanometallate(III) coordination polymers: 3-(Aminomethyl)pyridine acts as a ligand in forming coordination polymers with catalytic activity in the peroxidative oxidation of benzylic alcohols. []
Q5: Have computational methods been employed to study 3-(Aminomethyl)pyridine?
A5: Yes, computational chemistry techniques have been used to investigate 3-(Aminomethyl)pyridine:
- Density functional theory (DFT): DFT calculations helped understand the reactivity of 3-(Aminomethyl)pyridine derivatives with peroxovanadium(V) complexes, highlighting the influence of solvation effects. []
- Molecular docking: Docking studies have been utilized to explore the potential of 3-(Aminomethyl)pyridine derivatives as bioactive agents, predicting their interactions with target proteins. []
- Quantum chemical calculations: These calculations have been performed to understand the inhibition mechanism of 3-(Aminomethyl)pyridine on mild steel corrosion, providing insights into its adsorption behavior. []
Q6: How do structural modifications of 3-(Aminomethyl)pyridine influence its activity and properties?
A6: Modifying 3-(Aminomethyl)pyridine's structure significantly impacts its activity and properties:
- N-substitution: Different N-substituents on the aminomethyl group can direct lithiation to either the pyridine ring or the side chain, enabling the synthesis of diverse derivatives. [, , ]
- Chalcone derivatives: Combining 3-(Aminomethyl)pyridine with chalcone moieties resulted in compounds exhibiting antiproliferative activity against cancer cell lines. []
- Thiourea derivatives: Incorporating 3-(Aminomethyl)pyridine into thiourea structures led to derivatives with varying antibacterial activities against E. coli and B. subtilis. []
Q7: What strategies can be employed to improve the stability, solubility, or bioavailability of 3-(Aminomethyl)pyridine and its derivatives?
A7: While specific stability and formulation strategies for 3-(Aminomethyl)pyridine are not extensively detailed in the provided papers, general approaches applicable to similar compounds include:
- Salt formation: Forming salts with suitable acids can enhance solubility and stability. []
- Polymer conjugation: Conjugating 3-(Aminomethyl)pyridine to polymers like methacrylamide can modify its solubility, temperature responsiveness, and even impart antibacterial properties. []
Q8: What analytical techniques are commonly employed to characterize and quantify 3-(Aminomethyl)pyridine?
A8: Common analytical techniques used for 3-(Aminomethyl)pyridine include:
- NMR spectroscopy: Determining structure, purity, and studying interactions with other molecules. [, , ]
- Elemental analysis: Confirming the elemental composition and purity of the synthesized compound. [, , ]
- Mass spectrometry: Identifying the compound based on its mass-to-charge ratio and fragmentation pattern. [, , ]
Q9: Have any in vitro or in vivo studies been conducted to evaluate the efficacy of 3-(Aminomethyl)pyridine derivatives?
A9: Yes, several studies have explored the biological activities of 3-(Aminomethyl)pyridine derivatives:
- Anticancer activity: Chalcone derivatives of 3-(Aminomethyl)pyridine displayed promising antiproliferative activity against A549 and MCF-7 cancer cell lines in MTT assays. []
- Antibacterial activity: Thiourea derivatives containing 3-(Aminomethyl)pyridine showed varying degrees of antibacterial activity against E. coli and B. subtilis. []
- Insecticidal activity: Amidophosphoric acid esters incorporating substituted pyridine moieties, including those derived from 3-(Aminomethyl)pyridine, exhibited insecticidal activity against aphids. []
Q10: What is known about the safety profile of 3-(Aminomethyl)pyridine?
A10: While comprehensive toxicological data is not available within the provided research, one study reported allergic contact dermatitis cases linked to 3-(Aminomethyl)pyridine present in topical analgesic sprays. [] This highlights the importance of further research to assess potential toxicity and safety concerns.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

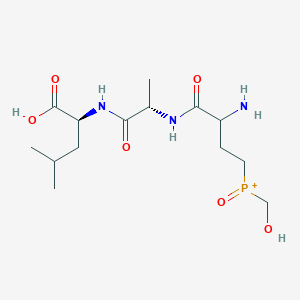
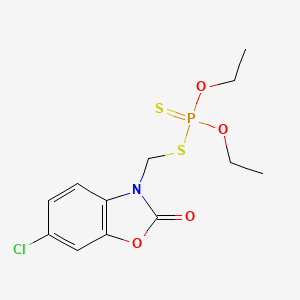
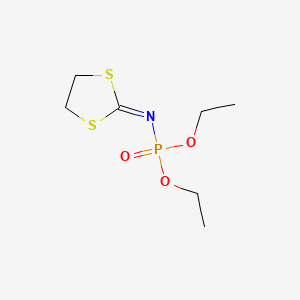
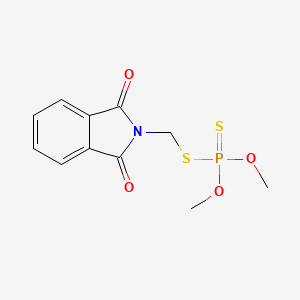

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)
